

Optimizing Flipper-TR FLIM Imaging: A Technical Support Guide

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Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B15553939*

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Welcome to the technical support center for Flipper-TR FLIM imaging. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their laser settings and experimental protocols for accurate membrane tension measurements.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Flipper-TR FLIM imaging experiments.

Q1: I am getting a very low fluorescence signal from my Flipper-TR stained cells. What should I do?

A1: A low fluorescence signal can be due to several factors. Here are some troubleshooting steps:

- **Increase Probe Concentration:** If the signal is weak, you can increase the Flipper-TR® concentration up to 2 μM .^{[1][2]}
- **Optimize Staining Time:** Ensure you are incubating the cells with the probe for an adequate amount of time. For cultured cells, 15 minutes is often sufficient, but for tissues, a longer incubation of up to 30 minutes may be necessary to allow for penetration.^[3]

- **Check for Serum in Media:** The presence of Fetal Calf Serum (FCS) or other sera in your cell culture medium can reduce labeling efficiency.^{[1][2]} Consider staining in a serum-free medium.
- **Proper Probe Preparation:** Ensure the Flipper-TR® stock solution was prepared in anhydrous DMSO. Old or wet DMSO can degrade the probe and reduce its effectiveness.^[2]
- **Laser Power Adjustment:** You may need to carefully increase the laser power. However, be mindful of potential phototoxicity.

Q2: My cells are showing signs of phototoxicity (e.g., blebbing, apoptosis). How can I minimize this?

A2: Phototoxicity is a critical concern in live-cell imaging. The 488 nm excitation light used for Flipper-TR can be damaging to cells if not properly managed.^{[1][2]}

- **Reduce Laser Power:** This is the most direct way to decrease phototoxicity. Use the minimum laser power necessary to obtain a sufficient photon count for lifetime analysis.
- **Decrease Laser Pulse Frequency:** Reducing the laser pulse frequency from the common 80 MHz to 20 MHz can lower phototoxicity.^[4]
- **Minimize Exposure Time:** Limit the duration of laser exposure on your cells. This can be achieved by reducing the number of scanned frames or increasing the pixel dwell time while lowering laser power.
- **Co-staining with Far-Red Probes:** If you need to label other cellular components, use fluorescent probes in the blue or far-red spectrum (e.g., Alexa-405, Alexa-647) to avoid spectral overlap and unnecessary excitation of Flipper-TR.^[5]

Q3: The fluorescence lifetime values I am measuring seem incorrect or inconsistent. What could be the cause?

A3: Inaccurate lifetime measurements can stem from both the experimental setup and data analysis.

- **Insufficient Photon Count:** A minimum peak of 10,000 photons per field of view is recommended for a reliable fit of the fluorescence decay curve.[6] For the brightest pixels, at least 200 photons are advisable.[6] You can increase the photon count by summing multiple frames.[7]
- **Incorrect Laser Pulse Frequency:** Flipper-TR has a relatively long fluorescence lifetime (up to 7 ns).[6] Using a high laser pulse frequency (e.g., 80 MHz) can lead to "pile-up" and an underestimation of the lifetime because the fluorophore does not have enough time to decay before the next excitation pulse.[6][8] A frequency of 20 MHz is considered ideal.[6][8][9] If your system is fixed at 80 MHz, a pulse picker should be used to reduce the frequency.[8][9]
- **Data Fitting Model:** The fluorescence decay of Flipper-TR is best described by a bi-exponential model.[1][6] Using a mono-exponential fit will result in inaccurate lifetime values. The longer lifetime component (τ_1) with the higher amplitude is typically used to report on membrane tension.

Q4: I see a lot of internal staining in my cells, not just at the plasma membrane. How can I fix this?

A4: While Flipper-TR is designed to target the plasma membrane, prolonged incubation can lead to its endocytosis and labeling of internal structures like endosomes.[3][6]

- **Reduce Incubation Time:** For many cell lines, a 5-10 minute incubation is sufficient for good plasma membrane staining.[4][6]
- **Image Promptly:** Acquire your images shortly after staining to minimize the internalization of the probe. It is recommended to finish imaging within 45 minutes of dissecting tissues.[3]

Quantitative Data Summary

The following table summarizes the recommended laser settings for Flipper-TR FLIM imaging based on published protocols.

Parameter	Recommended Value	Notes
Excitation Wavelength	485 nm or 488 nm	Standard for Flipper-TR excitation. [1] [2]
Emission Filter	600/50 nm bandpass	Collects the emission between 575 nm and 625 nm. [1] [2]
Laser Pulse Frequency	20 MHz	Ideal for capturing the full decay of Flipper-TR's long lifetime. [6] [8] [9]
80 MHz (with pulse picker)	If a 20 MHz laser is unavailable, use a pulse picker to reduce the frequency. [8] [9]	
Photon Count (Peak)	> 10,000 per decay curve	Essential for accurate bi-exponential fitting. [6]
Photon Count (per pixel)	> 100-200 in areas of interest	Improves the quantitative accuracy of the lifetime measurement. [6] [10]

Experimental Protocols

This section provides a detailed methodology for a typical Flipper-TR FLIM imaging experiment with live cells.

1. Probe Preparation

- Prepare a 1 mM stock solution of Flipper-TR® by dissolving the contents of one vial in 50 μ L of anhydrous DMSO.[\[1\]](#)
- Store the stock solution at -20°C or below.[\[1\]](#) Allow the vial to warm to room temperature before opening.[\[2\]](#)

2. Cell Staining

- Dilute the Flipper-TR® stock solution to a final concentration of 1 μ M in your cell culture medium just before use.[\[1\]](#)[\[2\]](#)[\[4\]](#)

- For optimal labeling, it is recommended to use a medium without FCS or other sera.[1][2]
- Incubate the cells with the staining solution for 15 minutes at 37°C.[4]
- Optionally, the medium containing the probe can be removed and the cells washed once with fresh media. However, since the probe is only fluorescent in the membrane, this step is not always necessary.[2]

3. FLIM Data Acquisition

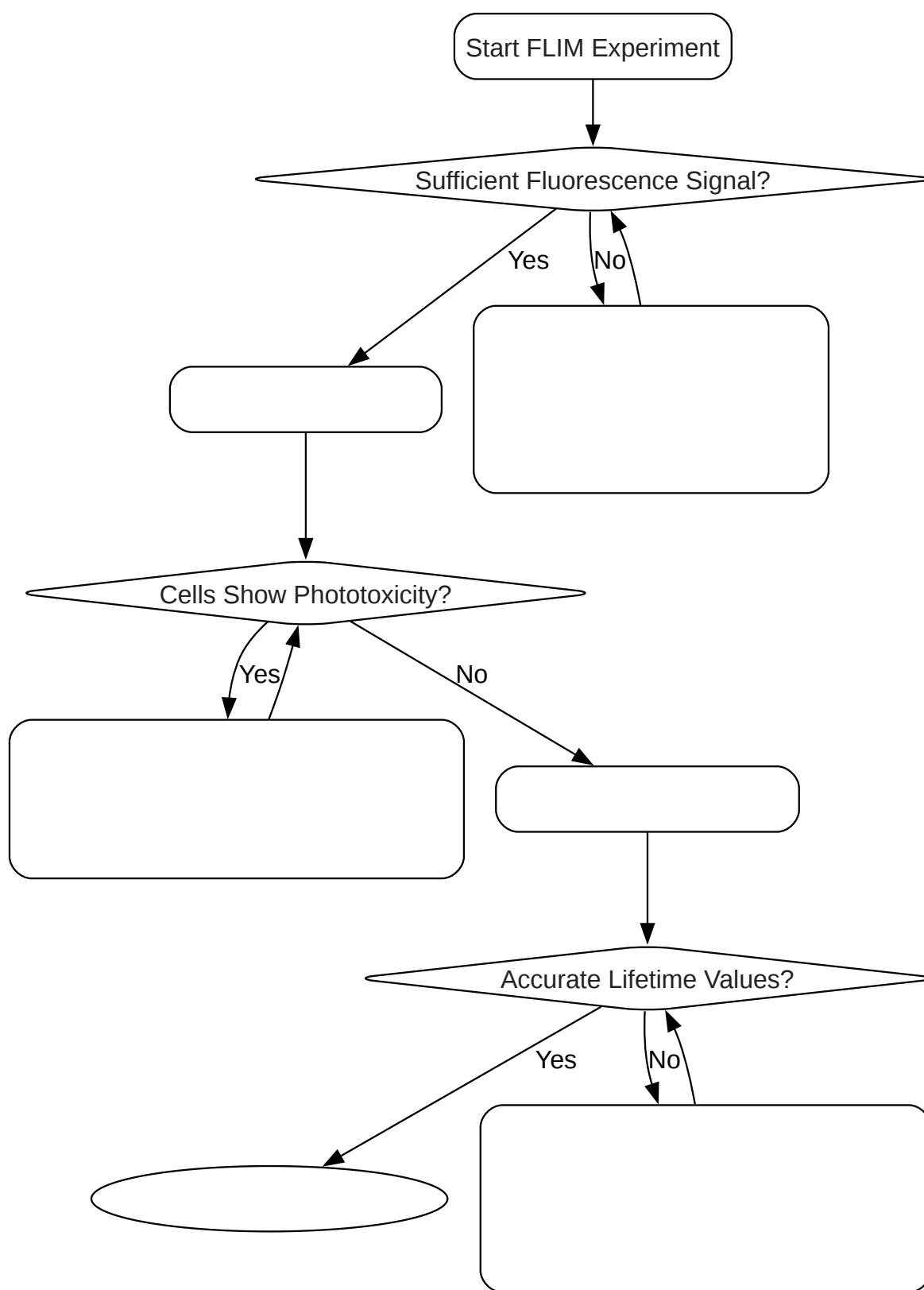
- Pre-warm your microscope system for 15-30 minutes before imaging to ensure temperature stability.[10]
- Set the excitation wavelength to 488 nm and use a pulsed laser.[3]
- Set the laser pulse frequency to 20 MHz. If your system's laser has a fixed frequency of 80 MHz, use a pulse picker to reduce it.[8][9]
- Set the emission collection window to 550-650 nm.[3]
- Adjust the laser power to achieve a photon count rate of less than 0.5 photons per pulse to avoid pile-up effects.[10]
- Acquire a series of frames (e.g., 30-70) to accumulate a sufficient number of photons for accurate lifetime analysis (>100 photons per pixel in the region of interest).[10]

4. Data Analysis

- Fit the fluorescence decay curves using a bi-exponential reconvolution model.[1]
- The longer lifetime component (τ_1), which typically has a higher amplitude, is used to report on membrane tension.[2] This value can range from approximately 2.8 to 7.0 ns.[2]

Visualizations

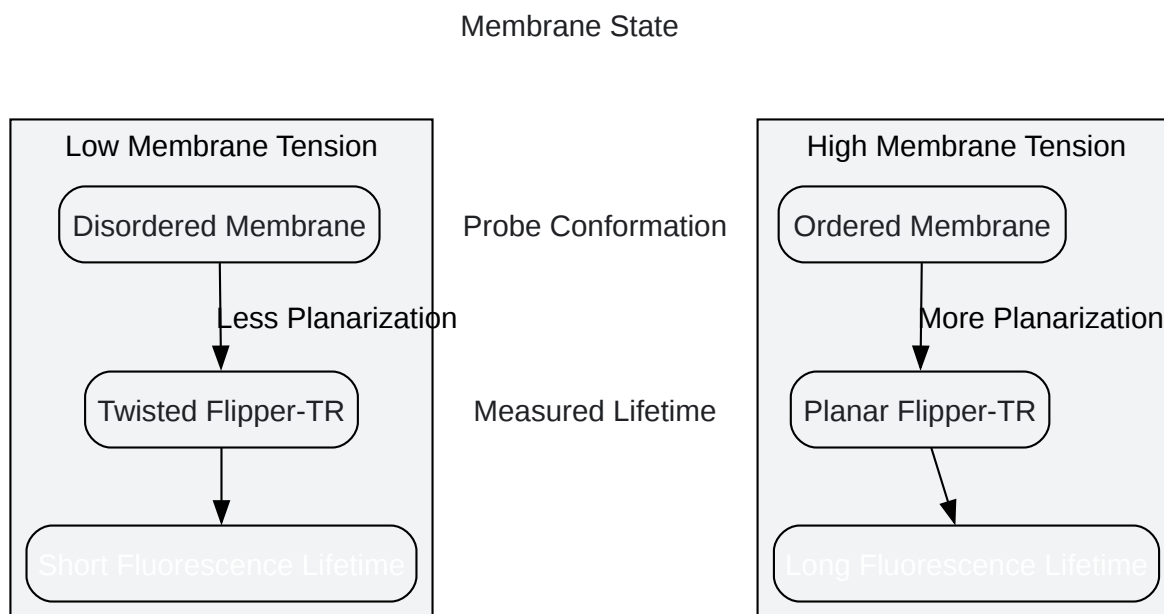
Flipper-TR Troubleshooting Workflow



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Caption: A troubleshooting decision tree for Flipper-TR FLIM imaging.

Principle of Flipper-TR in Measuring Membrane Tension



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Caption: The relationship between membrane tension and Flipper-TR fluorescence lifetime.

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